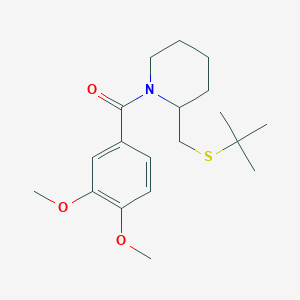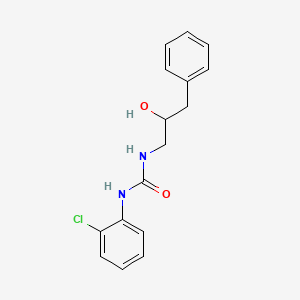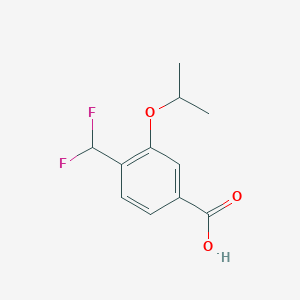
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methyl-5-nitrobenzenesulfonamide” is a complex organic compound. It belongs to the class of quinazolinones , which are heterocyclic compounds with a wide range of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by various substitutions to add the different functional groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing two nitrogen atoms . The compound also contains various substituents, including a chloro group, a methyl group, a nitro group, and a benzenesulfonamide group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group. The chloro group could undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the nitro group and the sulfonamide group could increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Antioxidant Activity
Compounds with antioxidant properties are crucial in combating oxidative stress, a factor in many chronic diseases. The review by Munteanu and Apetrei (2021) discusses various chemical assays used to determine antioxidant activity, emphasizing the importance of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial and Antibacterial Activities
Natural products, including plant extracts and their constituents, have been extensively researched for their antimicrobial and antibacterial effects. Such compounds can serve as templates for developing new drugs against various infections, as highlighted by the review on degradation of acetaminophen by advanced oxidation processes and its implications on environmental safety (Qutob et al., 2022) (Qutob et al., 2022).
Anticancer Properties
Several compounds, especially those derived from natural sources, exhibit potential anticancer activities. The review on chloroquine-containing compounds and their repurposing in various diseases, including cancer, illustrates the versatility of chemical scaffolds like quinolines in therapeutic applications (Njaria et al., 2015) (Njaria et al., 2015).
Neuroprotective Effects
The neuroprotective effects of certain compounds are of significant interest, especially in the context of neurodegenerative diseases. For instance, MPP+ analogs and their impact on mitochondria, inducing neurodegeneration, offer insights into the mechanisms by which these compounds can be both harmful and potentially beneficial, depending on their application and modification (Kotake & Ohta, 2003) (Kotake & Ohta, 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O5S/c1-13-7-8-16(27(29)30)12-21(13)33(31,32)25-20-11-15(9-10-18(20)23)26-14(2)24-19-6-4-3-5-17(19)22(26)28/h3-12,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSFMIUWUXWOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2616395.png)

![2-Amino-1-[(1S,3R)-3-methylcyclohexyl]ethanone;hydrochloride](/img/structure/B2616397.png)
![3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrobromide](/img/structure/B2616398.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2616401.png)

![N-[3-(3-aminoprop-1-yn-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2616405.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2616406.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2616407.png)

![2-(3,4-dichlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B2616413.png)

